5-Bromoisothiazole

Cross-coupling Regioselectivity Medicinal chemistry

5-Bromoisothiazole (CAS 54390-97-5) is a monobrominated five-membered 1,2-thiazole heterocycle with molecular formula C₃H₂BrNS and a molecular weight of 164.03 g/mol. The bromine atom at the C-5 position confers regiochemically defined reactivity that is fundamentally distinct from its positional isomers, 3-bromoisothiazole and 4-bromoisothiazole, owing to the inherent electronic gradient of the isothiazole ring system.

Molecular Formula C3H2BrNS
Molecular Weight 164.03 g/mol
CAS No. 54390-97-5
Cat. No. B042996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoisothiazole
CAS54390-97-5
Molecular FormulaC3H2BrNS
Molecular Weight164.03 g/mol
Structural Identifiers
SMILESC1=C(SN=C1)Br
InChIInChI=1S/C3H2BrNS/c4-3-1-2-5-6-3/h1-2H
InChIKeyXNONRNKAYRHZDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromoisothiazole (CAS 54390-97-5): Strategic Heterocyclic Building Block for C-5 Functionalization


5-Bromoisothiazole (CAS 54390-97-5) is a monobrominated five-membered 1,2-thiazole heterocycle with molecular formula C₃H₂BrNS and a molecular weight of 164.03 g/mol [1]. The bromine atom at the C-5 position confers regiochemically defined reactivity that is fundamentally distinct from its positional isomers, 3-bromoisothiazole and 4-bromoisothiazole, owing to the inherent electronic gradient of the isothiazole ring system [2]. This compound serves as a key intermediate in medicinal chemistry, agrochemical development, and organometallic cross-coupling applications, where precise control over the site of bond formation is a critical procurement criterion .

Why 5-Bromoisothiazole Cannot Be Replaced by Positional Isomers in C-5-Targeted Synthesis


The isothiazole ring possesses a non-uniform electronic distribution that renders each carbon position chemically distinct: the C-5 position is the most susceptible to nucleophilic displacement, the C-4 position is preferential for electrophilic attack, and the C-3 position is relatively inert [1]. Consequently, 5-bromoisothiazole enables nucleophilic substitution and palladium-catalyzed cross-coupling chemistries at C-5, whereas 3-bromoisothiazole derivatives fail to undergo effective Suzuki or Stille couplings under comparable conditions [2]. Attempting to substitute 5-bromoisothiazole with its 3- or 4-bromo isomers in a C-5-directed synthetic sequence will result in regioisomeric products, reduced yields, or complete reaction failure. The quantitative differentiation below establishes the evidence base for selecting 5-bromoisothiazole as the regiospecifically validated building block.

5-Bromoisothiazole (54390-97-5): Comparative Performance Evidence for Scientific Procurement Decisions


C-5 Bromine Enables Regiospecific Palladium-Catalyzed Cross-Coupling That Fails at C-3

The 5-bromo substituent on isothiazole-4-carbonitrile scaffolds participates successfully in Stille, Negishi, Sonogashira, and Suzuki couplings, while isothiazoles bearing leaving groups at C-3 (including Br, Cl, OMs, OTs, and OTf) fail to give successful Suzuki couplings at the C-3 position [1][2]. Specifically, 3,5-dibromoisothiazole-4-carbonitrile 2 undergoes regioselective coupling exclusively at C-5, with the C-3 bromine retained. In contrast, 3-bromoisothiazole 13, when tested with phenylzinc chloride under Negishi conditions, gives 3,4,5-triphenylisothiazole 17 but fails to undergo effective Suzuki or Stille couplings [3]. This establishes a binary functional outcome: C-5 bromine = productive cross-coupling; C-3 bromine = coupling failure for Suzuki/Stille modalities.

Cross-coupling Regioselectivity Medicinal chemistry

Regioselective Hydrodebromination at C-5 Enables Orthogonal Functionalization of 3,5-Dibromoisothiazole Scaffolds

3,5-Dibromoisothiazole-4-carbonitrile 1, when treated with Zn or In dust (5 equiv) in formic acid, undergoes regioselective hydrodebromination exclusively at the C-5 position to give 3-bromoisothiazole-4-carbonitrile 3 in 70–74% isolated yield [1]. The analogous 5-bromo-3-chloroisothiazole-4-carbonitrile 8 gives 3-chloroisothiazole-4-carbonitrile 4 in 77% yield, and the 5-iodo variant 9 gives 4 in 85% yield. This demonstrates that the C-5 halogen is selectively removable in the presence of a C-3 halogen, enabling sequential, orthogonal functionalization strategies that are inaccessible with the reverse substitution pattern. No comparable regioselective hydrodebromination at C-3 with C-5 retention has been reported.

Regioselective dehalogenation Scaffold diversification Synthetic methodology

5-Bromoisothiazole Is a Validated Precursor to 4-Nitroisothiazole Antifungal Agents via Regiospecific Electrophilic Nitration

5-Bromoisothiazole undergoes electrophilic nitration to afford 5-bromo-4-nitroisothiazole, capitalizing on the C-4 position's intrinsic susceptibility to electrophilic attack [1][2]. The resulting 5-bromo-4-nitroisothiazole serves as a versatile intermediate: the nitro group at C-4 was demonstrated to be essential for antifungal activity in vitro against a wide spectrum of fungi, while the C-5 bromine remains available for further substitution chemistry (e.g., reaction with sodium ethyl mercaptide to yield 3-methyl-4-nitroso-5-ethylthioisothiazole) [3]. By comparison, 5-chloro-3-methylisothiazole was nitrated to 5-chloro-3-methyl-4-nitroisothiazole (III), which also exhibited significant antifungal activity, but the chloro analog lacks the synthetic versatility of the bromo leaving group for subsequent cross-coupling diversification [4].

Antifungal agents Nitration Agrochemical intermediates

5-Bromoisothiazole-Containing Disulfide NU9056 Is a Potent Tip60 Inhibitor, Whereas 4-Methyl-5-bromoisothiazole Is Inactive

In a high-throughput screen for Tip60 (KAT5) histone acetyltransferase inhibitors, 4-methyl-5-bromoisothiazole was initially identified as a hit but an authentic synthesized sample proved inactive, showing only 14% inhibition at 100 µM in an in vitro HAT assay using ³H acetyl-CoA with histones as substrates [1][2]. However, further investigation revealed that 1,2-bis(isothiazol-5-yl)disulfane (NU9056), a dimeric disulfide derived from the 5-bromoisothiazole scaffold, was a relatively potent Tip60 inhibitor with an IC₅₀ of 2 µM [3]. NU9056 demonstrated cellular activity, inhibiting proliferation in a panel of prostate cancer cell lines with 50% growth inhibition at 8–27 µM and inducing apoptosis via caspase 3/9 activation. The 4-methyl analog of NU9056, 1,2-bis(4-methylisothiazol-5-yl)disulfane (5), was approximately 2-fold less potent (IC₅₀ = 4 µM) [4].

Epigenetics Histone acetyltransferase Prostate cancer

Nucleophilic Substitution Reactivity Gradient: C-5 > C-3 ≫ C-4 Governs Synthetic Route Design

The isothiazole ring exhibits a well-established reactivity hierarchy: the C-5 position is the most susceptible to nucleophilic attack, the C-3 position is less reactive toward nucleophiles, and the C-4 position is preferential for electrophilic substitution [1][2]. This gradient has direct synthetic consequences: 5-bromoisothiazoles are attacked by alkoxide nucleophiles to yield 5-alkoxyisothiazoles and by hydroxide to produce the previously unknown 5-hydroxyisothiazoles, while 4-bromo-5-hydroxy-3-methylisothiazole required an indirect route via hydrolytic decomposition of the 5-diazonium fluoroborate [3]. The 2019 comprehensive review by Kletskov et al. explicitly states that 'position 5 of the isothiazole ring is more active in nucleophilic substitution reactions than position 3' , confirming that 5-bromoisothiazole is the kinetically preferred substrate for nucleophilic derivatization among the monobromo isomers.

Nucleophilic aromatic substitution Reactivity Synthetic planning

5-Bromoisothiazole (54390-97-5): Highest-Value Application Scenarios Based on Quantitative Evidence


C-5-Selective Cross-Coupling for Kinase Inhibitor and PROTAC Linker Synthesis

In medicinal chemistry programs requiring regiospecific installation of aryl, heteroaryl, or alkenyl groups at the isothiazole C-5 position, 5-bromoisothiazole is the only monobromoisothiazole isomer that reliably participates in Suzuki, Stille, Negishi, and Sonogashira couplings [1]. This is directly relevant to the synthesis of kinase-targeted inhibitors and PROTAC conjugates where isothiazole serves as a conformationally constrained heterocyclic linker. The failure of 3-bromoisothiazole derivatives to undergo effective Suzuki/Stille couplings makes 5-bromoisothiazole the sole viable procurement choice for C-5-directed Pd-catalyzed diversification.

Sequential Orthogonal Functionalization of 3,5-Dihaloisothiazole Scaffolds

The regioselective hydrodebromination at C-5 (70–74% yield with Zn/HCO₂H) enables a sequential diversification strategy: C-5 cross-coupling first, followed by selective C-5 debromination to reveal the C-3 halogen for a second, orthogonal functionalization step [2]. This strategy is uniquely enabled by the C-5 bromine's lability under reductive conditions and is not replicable with the reverse substitution pattern. This is particularly valuable for generating structurally diverse compound libraries from a single 3,5-dibromoisothiazole-4-carbonitrile precursor in agrochemical and pharmaceutical discovery.

Synthesis of 4-Nitroisothiazole Antifungal Agents for Crop Protection

5-Bromoisothiazole is the direct precursor to 5-bromo-4-nitroisothiazole via electrophilic nitration, capitalizing on the C-4 position's susceptibility to electrophilic attack [3]. The resulting 4-nitroisothiazole scaffold has demonstrated broad-spectrum in vitro antifungal activity, with the nitro group being essential for activity [4]. The retained C-5 bromine enables further structural elaboration via nucleophilic substitution or cross-coupling, providing a modular entry to diverse antifungal candidates. The 5-chloro analog lacks this downstream synthetic flexibility due to the poorer leaving-group ability of chloride in Pd-catalyzed couplings.

Epigenetic Tool Compound Development: Tip60 HAT Inhibitor Precursor

5-Bromoisothiazole is the monomeric building block for 1,2-bis(isothiazol-5-yl)disulfane (NU9056), a validated Tip60 histone acetyltransferase inhibitor with an IC₅₀ of 2 µM and demonstrated anti-proliferative activity in prostate cancer cell lines (GI₅₀ 8–27 µM) [5]. This application scenario is particularly compelling because the monomeric 4-methyl-5-bromoisothiazole itself is inactive (14% inhibition at 100 µM), demonstrating that the disulfide architecture derived from the unsubstituted 5-bromoisothiazole core is essential for biological activity [6]. Researchers developing Tip60-targeted chemical probes should procure the unsubstituted 5-bromoisothiazole rather than methyl-substituted variants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromoisothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.